molecular formula C5H13NO3S B8403178 3-hydroxy-2,2-dimethylpropane-1-sulfonamide

3-hydroxy-2,2-dimethylpropane-1-sulfonamide

Cat. No.: B8403178
M. Wt: 167.23 g/mol
InChI Key: LUIBHMKLKJNEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2,2-dimethylpropane-1-sulfonamide is a chemical compound belonging to the sulfonamide family. It has the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is known for its unique structural properties, which include a hydroxyl group and a sulfonamide group attached to a propane backbone.

Preparation Methods

The synthesis of 3-hydroxy-2,2-dimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1,3-diol with sulfonamide reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

3-hydroxy-2,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-hydroxy-2,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-hydroxy-2,2-dimethylpropane-1-sulfonamide can be compared with other sulfonamide compounds such as:

    2-hydroxy-N,N-dimethylpropane-1-sulfonamide: Similar structure but different positioning of the hydroxyl group.

    3-(3-hydroxy-2,2-dimethylpropoxy)-2,2-dimethylpropane-1-sulfonamide: Contains an additional ether linkage. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

3-hydroxy-2,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-5(2,3-7)4-10(6,8)9/h7H,3-4H2,1-2H3,(H2,6,8,9)

InChI Key

LUIBHMKLKJNEQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.0 g of 3-acetoxy-2,2-dimethyl-1-propanesulfonamide in 80 ml of methanol was added 9.2 g of 28 W/W % sodium methoxide methanol solution at room temperature with stirring. After stirring for 30 minutes, the reaction mixture was concentrated to dryness, and the residue was subjected to a silica gel column chromatography, eluting with chloroform-methanol (9:1). The corresponding fractions were concentrated to obtain 6.2 g of 3-hydroxy-2,2,-dimethyl-1-propanesulfonamide.
Name
3-acetoxy-2,2-dimethyl-1-propanesulfonamide
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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